molecular formula C14H10BrClO2 B1372409 4-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-01-0

4-[(3-Bromobenzyl)oxy]benzoyl chloride

Cat. No.: B1372409
CAS No.: 1160250-01-0
M. Wt: 325.58 g/mol
InChI Key: VWMDCYFZQLDHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

4-[(3-Bromobenzyl)oxy]benzoyl chloride can be compared with other benzoyl chloride derivatives such as:

    4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of a bromobenzyl group.

    4-Chlorobenzoyl chloride: Contains a chlorine atom instead of a bromobenzyl group.

    4-Nitrobenzoyl chloride: Contains a nitro group instead of a bromobenzyl group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromobenzyl group, which can influence the electronic properties and steric effects in reactions .

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMDCYFZQLDHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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